Ethyl 2-isocyanatobenzoate
Overview
Description
Ethyl 2-isocyanatobenzoate is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . It is a colorless to white crystalline solid that is sensitive to moisture . This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isocyanatobenzoate can be synthesized through the reaction of ethyl anthranilate with phosgene . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions include a temperature range of 0-5°C and the use of a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isocyanatobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl anthranilate and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Solvents: Solvents such as dichloromethane and toluene are often used.
Catalysts: Catalysts like triethylamine may be used to facilitate the reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Ethyl anthranilate and carbon dioxide are the major products of hydrolysis.
Scientific Research Applications
Ethyl 2-isocyanatobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyl 2-isocyanatobenzoate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical reactions and applications .
Comparison with Similar Compounds
Ethyl 2-isocyanatobenzoate can be compared with other similar compounds such as:
- Mthis compound
- Ethyl 4-isocyanatobenzoate
- Methyl 4-isocyanatobenzoate
Uniqueness
This compound is unique due to its specific reactivity and the position of the isocyanate group on the benzene ring. This positioning influences its chemical behavior and the types of reactions it can undergo .
Properties
IUPAC Name |
ethyl 2-isocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVGHXDQGUPUKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335013 | |
Record name | Ethyl 2-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76393-16-3 | |
Record name | Ethyl 2-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-isocyanatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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